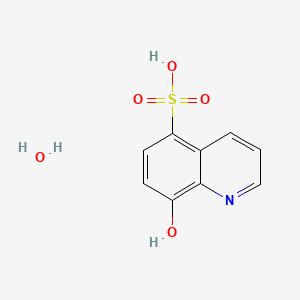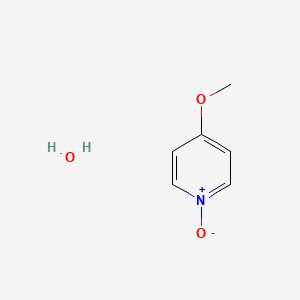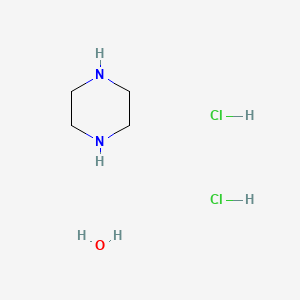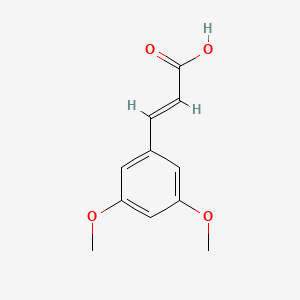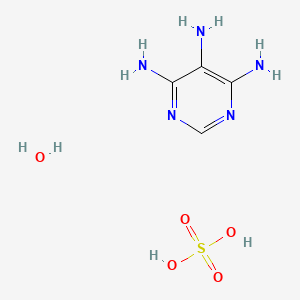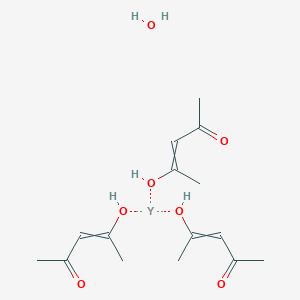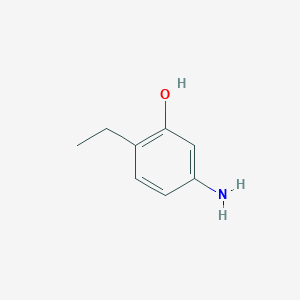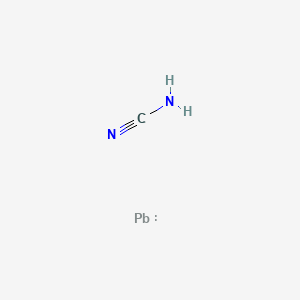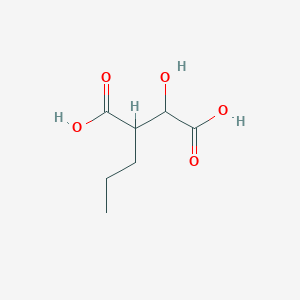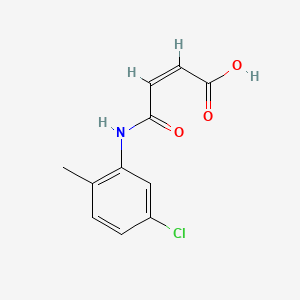
(1R,2R)-4-Cyclohexene-1,2-diamine
Vue d'ensemble
Description
“(1R,2R)-4-Cyclohexene-1,2-diamine” is a chiral catalyst and ligand . It has an empirical formula of C6H12N2 and a molecular weight of 112.17 .
Molecular Structure Analysis
The SMILES string for “this compound” isN[C@@H]1CC=CC[C@H]1N . The InChI is 1S/C6H12N2/c7-5-3-1-2-4-6(5)8/h1-2,5-6H,3-4,7-8H2/t5-,6-/m1/s1 . Physical And Chemical Properties Analysis
“this compound” has a predicted boiling point of 179.1±40.0 °C and a predicted density of 0.976±0.06 g/cm3 . It has a pKa value of 10.17±0.40 (predicted) . The substance should be stored at -20°C .Applications De Recherche Scientifique
Optical Materials and Luminescence
Research shows that chiral mononuclear and one-dimensional cadmium(II) complexes constructed by (1R,2R)-4-Cyclohexene-1,2-diamine derivatives exhibit luminescent properties, suggesting potential applications as optical materials. Their powder second-harmonic generation (SHG) efficiency indicates their utility in optical applications, with significant SHG efficiency compared to potassium dihydrogen phosphate (KDP) (Cheng et al., 2013).
Organocatalysts and Ligands in Chemical Synthesis
The compound has been used in synthesizing N,N'-dialkylated derivatives and applied as organocatalysts for producing α-hydroxy γ-keto esters and as chiral ligands in Meervein–Ponndorf–Verley reductions and Henry reactions (Tsygankov et al., 2016).
Metal Complex Formation
This compound is involved in the formation of metal complexes, such as platinum(II) complexes. These complexes are characterized by their electronic, circular dichroism, and 13C NMR spectra, indicating diverse applications in coordination chemistry (Saito & Kidani, 1986).
Pharmaceutical Research
While specific to pharmaceutical applications, it's worth noting that derivatives of this compound have been synthesized for high-affinity sigma receptor ligands, although details on drug use and dosage are excluded as per your request (Radesca et al., 1991).
Transition Metal Catalysis
Chiral diamines like this compound can be converted into diimino(triphenyl)phosphoranes, serving as C2-symmetric ligands for enantioselective transition metal catalyzed reactions such as copper-mediated cyclopropanations (Reetz & Bohres, 1998).
Safety and Hazards
“(1R,2R)-4-Cyclohexene-1,2-diamine” is classified as a dangerous substance. It has hazard statements of H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H317 (May cause an allergic skin reaction) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Propriétés
IUPAC Name |
(1R,2R)-cyclohex-4-ene-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c7-5-3-1-2-4-6(5)8/h1-2,5-6H,3-4,7-8H2/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDENNVQHCXLZDN-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@H]([C@@H]1N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
208533-40-8 | |
| Record name | (1R,2R)-4-Cyclohexene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





